Benzene, [(4-methyl-3-pentenyl)thio]-
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Overview
Description
Benzene, [(4-methyl-3-pentenyl)thio]- is an organic compound characterized by the presence of a benzene ring substituted with a thioether group attached to a 4-methyl-3-pentenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(4-methyl-3-pentenyl)thio]- typically involves the reaction of benzene with a suitable thioether precursor. One common method is the nucleophilic substitution reaction where a benzyl halide reacts with a thiol in the presence of a base. The reaction conditions often include solvents like ethanol or dichloromethane and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of Benzene, [(4-methyl-3-pentenyl)thio]- may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(4-methyl-3-pentenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-thioetherized benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, [(4-methyl-3-pentenyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [(4-methyl-3-pentenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The benzene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Benzene, (methylthio)-: Similar structure but with a simpler thioether group.
Benzene, 4-pentynyl-: Contains a pentynyl group instead of a 4-methyl-3-pentenyl chain.
Thiophene derivatives: Contain a sulfur atom in a five-membered ring structure.
Uniqueness
Benzene, [(4-methyl-3-pentenyl)thio]- is unique due to its specific thioether substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
203632-83-1 |
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Molecular Formula |
C12H16S |
Molecular Weight |
192.32 g/mol |
IUPAC Name |
4-methylpent-3-enylsulfanylbenzene |
InChI |
InChI=1S/C12H16S/c1-11(2)7-6-10-13-12-8-4-3-5-9-12/h3-5,7-9H,6,10H2,1-2H3 |
InChI Key |
YWDRRSHEQGWEBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCSC1=CC=CC=C1)C |
Origin of Product |
United States |
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